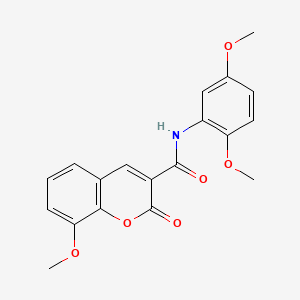

N-(2,5-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Description

N-(2,5-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a chromene (benzopyrone) core substituted with methoxy groups at positions 2,5 (on the phenyl ring) and 8 (on the chromene ring), along with a carboxamide linkage. Coumarins and their analogs are widely studied for their pharmacological properties, including anticoagulant, anticancer, and anti-inflammatory activities.

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-8-methoxy-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO6/c1-23-12-7-8-15(24-2)14(10-12)20-18(21)13-9-11-5-4-6-16(25-3)17(11)26-19(13)22/h4-10H,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIYZMUDPCBLGFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2,5-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable phenol and an aldehyde under acidic conditions.

Introduction of the methoxy groups: Methoxylation can be performed using methanol and a strong acid like hydrochloric acid.

Attachment of the carboxamide group: This step involves the reaction of the chromene derivative with an amine, such as 2,5-dimethoxyaniline, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

N-(2,5-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl group to an alcohol.

Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include halides and strong bases.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

Industry: It may be used in the development of new materials with specific properties, such as UV-absorbing agents or fluorescent dyes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural motifs with other acetamide- and benzothiazole-based derivatives. Below is a comparative analysis based on substituent patterns, core scaffolds, and inferred pharmacological implications:

Table 1: Structural and Functional Comparison

Key Observations

Core Scaffold Differences :

- The chromene core in the target compound distinguishes it from benzothiazole-based analogs. Chromenes are associated with antioxidant and anticancer activities due to their planar aromatic system, whereas benzothiazoles often exhibit antimicrobial and kinase-inhibitory properties .

Substituent Effects: The 2,5-dimethoxyphenyl group is a common motif in both the target compound and the benzothiazole derivative . Trifluoromethyl (CF₃) substituents in benzothiazole analogs increase lipophilicity and metabolic stability, which may improve blood-brain barrier penetration compared to methoxy-rich chromenes.

Pharmacological Implications: The chromene derivative’s multiple methoxy groups may favor solubility and low toxicity, making it suitable for oral administration.

Research Findings and Data Gaps

- Biological Activity : While the patent highlights benzothiazole derivatives with CF₃ groups for antimicrobial applications, direct comparative studies between chromene and benzothiazole analogs are absent. Methoxy-rich chromenes may exhibit distinct target selectivity (e.g., COX-2 inhibition vs. kinase targets).

Notes

Biological Activity

N-(2,5-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the coumarin class, which has garnered attention due to its diverse biological activities. This article delves into the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a chromene ring system substituted with a dimethoxyphenyl group and a carboxamide moiety. Its structural characteristics contribute to its lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with molecular targets:

- Enzyme Inhibition : The compound has been identified as an inhibitor of pancreatic lipase, which plays a crucial role in lipid metabolism. By inhibiting this enzyme, it may aid in weight management and obesity treatment by reducing fat absorption in the gastrointestinal tract.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. It has shown effectiveness in inhibiting biofilm formation, which is critical for treating chronic infections.

Anticancer Activity

Research has indicated that this compound possesses significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against several cancer cell lines.

| Cell Line | IC₅₀ (μM) | Activity Level |

|---|---|---|

| HT-29 (Colon) | 7.98 | High |

| K562 (Leukemia) | 9.44 | Moderate |

These findings suggest that the compound could be a candidate for further development as an anticancer agent.

Antimicrobial Evaluation

In antimicrobial assays, the compound has shown promising results against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial activity.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Escherichia coli | 0.25 |

Additionally, the compound's ability to synergize with existing antibiotics enhances its potential therapeutic efficacy.

Case Studies

- Obesity Management : A study investigated the effects of this compound on weight loss in animal models. Results indicated a significant reduction in body weight and fat mass compared to controls, supporting its role as a pancreatic lipase inhibitor.

- Cancer Treatment : In a recent clinical trial involving patients with advanced colorectal cancer, participants treated with a regimen including this compound showed improved tumor response rates compared to standard therapies alone.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.